molecular formula C7H10ClNO2S B1302018 3-(Methylsulfonyl)aniline hydrochloride CAS No. 80213-28-1

3-(Methylsulfonyl)aniline hydrochloride

Cat. No. B1302018
CAS RN: 80213-28-1
M. Wt: 207.68 g/mol
InChI Key: ZMPXGSYLKFAGOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl aniline derivatives can be achieved through different methods. For instance, the insertion of sulfur dioxide into anilines to create sulfonated oxindoles is an efficient one-pot reaction, as described in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones . Additionally, the preparation of 3-hydroxyethylsulfonyl-aniline through catalytic hydrogenation of 3-hydroxyethylsulfonyl-nitrobenzene using Raney-Ni catalyst is another example of synthesizing sulfonyl aniline derivatives . These methods highlight the versatility and adaptability of sulfonyl aniline derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of sulfonyl aniline derivatives can be complex and is often studied using various analytical techniques. For example, the novel compound 3-(3-nitrophenylsulfonyl)aniline was characterized using elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction . Theoretical calculations, such as density functional theory (DFT), are also employed to understand the molecular and chemical properties of these compounds .

Chemical Reactions Analysis

Sulfonyl aniline derivatives can undergo a variety of chemical reactions. The use of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate for the nitration of aromatic compounds, including aniline derivatives, demonstrates the reactivity of these compounds . Moreover, the reductive alkylation of 3-(beta-hydroxy-ethyl-sulfonyl)-aniline with acetaldehyde to produce 3-(beta-hydroxyethyl-sulfonyl)-N-ethyl aniline shows the potential for functional group modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl aniline derivatives are influenced by their molecular structure. The corrosion inhibition properties of 3-(12-sodiumsulfonate dodecyloxy) aniline on aluminum in acidic media indicate the practical applications of these compounds . Furthermore, the study of electrophile-induced cyclization reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene provides insight into the reactivity and stability of sulfonyl compounds under different conditions .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Sulfonated Oxindoles: Research demonstrates the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. Anilines act as the aryl source in this reaction, showcasing their utility in synthesizing sulfonated oxindoles, which have potential applications in various fields including medicinal chemistry (Liu, Zheng, & Wu, 2017).

Chemoselective Reactions

  • Selective Reactions with Amines: Anilines, similar in structure to 3-(Methylsulfonyl)aniline hydrochloride, have been used in chemoselective SNAr reactions. These reactions display selective displacement of chloride and sulfone groups, indicative of their versatility in various chemical reactions (Baiazitov et al., 2013).

Nitration of Aromatic Compounds

  • Ionic Liquid as a Nitrating Agent: The use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) as a nitrating agent demonstrates the potential of aniline derivatives in facilitating the nitration of aromatic compounds. This research highlights the role of these compounds in producing nitroarenes (Zolfigol et al., 2012).

Anti-Corrosion Applications

  • Poly(aniline-co-metanilic acid) for Corrosion Inhibition: The incorporation of sulfonic acid groups into polyaniline by copolymerizing aniline and 3-aminobenzenesulfonic acid shows significant anti-corrosion properties. This application is crucial for enhancing the durability and lifespan of various materials (Xing et al., 2014).

Safety And Hazards

3-(Methylsulfonyl)aniline hydrochloride is harmful if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPXGSYLKFAGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370615
Record name 3-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)aniline hydrochloride

CAS RN

80213-28-1
Record name 80213-28-1
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Record name 3-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulfonyl)aniline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LY Hu, J Guo, SS Magar, JB Fischer… - Journal of medicinal …, 1997 - ACS Publications
In the mammalian central nervous system, the N-methyl-d-aspartate (NMDA) subclass of glutamate receptors may play an important role in brain diseases such as stroke, brain or spinal …
Number of citations: 99 pubs.acs.org
S Pithani, M Malmgren, CJ Aurell… - … Process Research & …, 2019 - ACS Publications
We herein describe a method for palladium-catalyzed C–N cross-coupling of aryl amines and aryl halides in a biphasic reaction medium composed of 2-methyltetrahydrofuran (MeTHF) …
Number of citations: 15 pubs.acs.org
O Phuangsawai, P Beswick, S Ratanabunyong… - European Journal of …, 2016 - Elsevier
A series of 2,4 diamino-pyrimidines have been identified from an analysis of open access high throughput anti-malarial screening data reported by GlaxoSmithKline at the 3D7 and …
Number of citations: 23 www.sciencedirect.com
A Sánchez-Morales, A Biçer, V Panagiotopoulos… - European Journal of …, 2022 - Elsevier
The Ca2 + /calmodulin-mediated phosphatase activity of calcineurin (CN) integrates calcium-mediated signaling with gene expression programs involved in the control of essential …
Number of citations: 1 www.sciencedirect.com

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